UCL-2190
説明
UCL-2190 is a piperidine-based compound structurally derived from ciproxifan, a histamine H3 receptor (H3R) inverse agonist. It was first synthesized in 2001 as part of efforts to optimize spacer elements and lipophilic residues in H3R ligands . The molecule retains a three-methylene spacer (spacer A) and a benzyl ether group, but its lipophilic region incorporates a tetrahydronaphthalene system instead of the keto group found in ciproxifan. This modification aimed to enhance fluorescence properties for imaging applications while maintaining H3R affinity . UCL-2190 has been studied in the context of dual-target therapies for Prader–Willi Syndrome (PWS), where its weak inhibition of histone methyltransferase G9a and potent H3R inverse agonism were explored .
特性
分子式 |
C19H27NO2 |
|---|---|
分子量 |
301.43 |
IUPAC名 |
cyclopropyl(4-((5-(pyrrolidin-1-yl)pentyl)oxy)phenyl)methanone |
InChI |
InChI=1S/C19H27NO2/c21-19(16-6-7-16)17-8-10-18(11-9-17)22-15-5-1-2-12-20-13-3-4-14-20/h8-11,16H,1-7,12-15H2 |
InChIキー |
MGBJNFCSMWLGNE-UHFFFAOYSA-N |
SMILES |
O=C(C1CC1)C(C=C2)=CC=C2OCCCCCN3CCCC3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
UCL-2190 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
UCL-2190 belongs to a class of piperidine derivatives targeting H3R. Key analogues and their distinguishing features include:
Research Findings and Mechanistic Insights
H3R vs. G9a Selectivity: UCL-2190 exhibits ~10-fold lower H3R affinity compared to ciproxifan but retains sufficient inverse agonism for therapeutic exploration . Its weak G9a inhibition (~low percentile range) contrasts with potent G9a inhibitors (e.g., UNC0642), which require a protonated heterocyclic group to interact with Asp1088 in the enzyme’s catalytic site.
Dual-Target Potential: While UCL-2190 was hypothesized to combine H3R inverse agonism and G9a inhibition for PWS therapy, its G9a activity was deemed insufficient. In contrast, certain G9a inhibitors (e.g., BIX01294) showed unexpected H3R ligand properties, suggesting a scaffold-dependent overlap in target engagement .
Critical Analysis of Limitations
- Structural Constraints : The absence of a protonatable group in UCL-2190’s heterocycle precludes strong G9a inhibition, limiting its dual-target utility .
- Pharmacokinetic Gaps: No data on blood-brain barrier penetration or metabolic stability are available for UCL-2190, unlike advanced H3R ligands (e.g., pitolisant) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
